Tazemetostat hydrobromide

Description

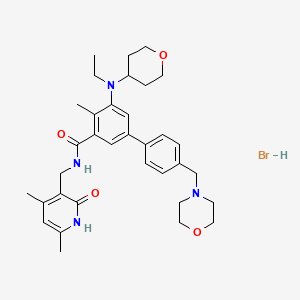

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRICAQPWZSJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027715 | |

| Record name | Tazemetostat hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467052-75-0 | |

| Record name | Tazemetostat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazemetostat hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZEMETOSTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Tazemetostat Hydrobromide in Histone H3K27 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazemetostat (B611178) hydrobromide, a first-in-class, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), represents a significant advancement in epigenetic cancer therapy. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies. This technical guide provides an in-depth overview of the mechanism of action of tazemetostat, its impact on H3K27 methylation, and its therapeutic applications. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Epigenetic Landscape and EZH2

Epigenetic modifications, such as histone methylation, are crucial for regulating gene expression without altering the underlying DNA sequence.[1] The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark that leads to chromatin condensation and transcriptional silencing.[2] The enzyme responsible for mono-, di-, and tri-methylation of H3K27 is EZH2, the catalytic core of the PRC2 complex.[3][4] In several cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor progression.[2][5]

Tazemetostat (formerly EPZ-6438) is a potent and selective inhibitor of EZH2.[6] It is approved for the treatment of certain patients with epithelioid sarcoma and follicular lymphoma.[7]

Mechanism of Action of Tazemetostat

Tazemetostat acts as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[5][8] By competing with the methyl donor SAM, tazemetostat blocks the methyltransferase activity of both wild-type and mutant forms of EZH2.[5][8] This inhibition leads to a global decrease in H3K27 methylation levels (H3K27me3, H3K27me2, and H3K27me1), which in turn results in the de-repression of PRC2 target genes.[9] The reactivation of these silenced genes, which often include tumor suppressors, can lead to reduced cell proliferation and the induction of apoptosis or cellular differentiation.[2][9]

Quantitative Data

The following tables summarize key quantitative data related to the activity and clinical efficacy of tazemetostat.

Table 1: In Vitro Potency of Tazemetostat

| Parameter | Target | Value | Assay Type | Reference |

| Ki | Wild-Type EZH2 | 2.5 nM | - | [6] |

| IC50 | Wild-Type EZH2 | 11 nM | Peptide Assay | [6] |

| IC50 | Wild-Type EZH2 | 16 nM | Nucleosome Assay | [6] |

| IC50 | Rat EZH2 | 4 nM | - | [6] |

| IC50 | EZH1 | 392 nM | - | [6] |

| IC50 | Lymphoma Cell Lines (EZH2 mutational status independent) | 9 nM (IC95: 2–38 nM) | - | [9] |

Table 2: Clinical Efficacy of Tazemetostat in Epithelioid Sarcoma (NCT02601950)

| Parameter | Value | 95% CI | Reference |

| Overall Response Rate (ORR) | 15% | 7% - 26% | [10] |

| Complete Response (CR) | 1.6% | - | [10] |

| Partial Response (PR) | 13% | - | [10] |

| Duration of Response (DOR) ≥ 6 months | 67% of responders | - | [10] |

| Median Progression-Free Survival (PFS) | 5.5 months | 3.4 - 5.9 months | [11] |

| Median Overall Survival (OS) | 19.0 months | 11.0 - Not Estimable | [11] |

Table 3: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (NCT01897571)

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Reference |

| EZH2 Mutant (n=42) | 69% | 12% | 57% | 10.9 months | [12] |

| EZH2 Wild-Type (n=53) | 34% | 4% | 30% | 13.0 months | [12][13] |

Experimental Protocols

Histone H3K27me3 Quantification Assay (ELISA-based)

This protocol provides a general framework for quantifying global H3K27me3 levels in cells treated with tazemetostat. Commercial kits are available for this purpose.[14]

Materials:

-

Cell culture reagents

-

Tazemetostat hydrobromide

-

Histone extraction buffers

-

H3K27me3 quantification ELISA kit (containing capture and detection antibodies, standards, and developing solutions)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of tazemetostat or vehicle control for a specified period (e.g., 48-72 hours).

-

Histone Extraction: Harvest the cells and perform histone extraction according to the manufacturer's protocol of the chosen kit. This typically involves cell lysis and acid extraction of histones.

-

ELISA:

-

Add histone extracts and H3K27me3 standards to the wells of the microplate coated with a capture antibody.

-

Incubate to allow binding of H3K27me3 to the antibody.

-

Wash the wells to remove unbound material.

-

Add a detection antibody specific for H3K27me3.

-

Incubate to allow the formation of the antibody-H3K27me3 complex.

-

Wash the wells.

-

Add a developing solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the H3K27me3 standards. Calculate the concentration of H3K27me3 in the samples based on the standard curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of tazemetostat on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., EZH2-mutant and wild-type lymphoma lines)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled multi-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of tazemetostat. Include a vehicle-only control.

-

Incubation: Incubate the plate for a prolonged period (e.g., 7-11 days) to observe cytotoxic or cytostatic effects.[15]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of tazemetostat that inhibits cell viability by 50%.

Signaling Pathways and Resistance Mechanisms

EZH2 is involved in various signaling pathways that regulate cell cycle, apoptosis, and differentiation.[16] For instance, EZH2 can repress the expression of tumor suppressor genes like those in the RB1/E2F axis, leading to cell cycle progression.[1][17] Tazemetostat treatment can block this repression, leading to cell cycle arrest.[1]

Resistance to tazemetostat can develop through several mechanisms. In some cases, mutations in the EZH2 SET domain can prevent drug binding.[1] Additionally, alterations in downstream pathways, such as inactivating mutations in RB1 or CDKN2A (p16), can allow cells to bypass the tazemetostat-induced cell cycle arrest.[1][17]

Conclusion

This compound is a targeted epigenetic therapy that effectively inhibits EZH2, leading to a reduction in H3K27 methylation and the reactivation of silenced tumor suppressor genes. This mechanism of action has demonstrated significant clinical benefit in patients with epithelioid sarcoma and follicular lymphoma. Understanding the underlying biology of EZH2 and the mechanisms of action and resistance of tazemetostat is crucial for the continued development and optimal application of this and other epigenetic modifiers in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. apexbt.com [apexbt.com]

- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tazemetostat - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tazverik (Tazemetostat) First FDA-Approved Treatment Specifically for Patients with Epithelioid Sarcoma [ahdbonline.com]

- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA approves tazemetostat for advanced epithelioid sarcoma | FDA [fda.gov]

- 11. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA granted accelerated approval to tazemetostat for follicular lymphoma | FDA [fda.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. EpiQuik Global Tri-Methyl Histone H3K27 Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Tazemetostat Hydrobromide: A Technical Guide to Targeting Mutant EZH2 in Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic dysregulation is a critical driver in the pathogenesis of various malignancies, including several subtypes of lymphoma. A key player in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions as a histone methyltransferase, primarily mediating the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with chromatin condensation and transcriptional repression.[3] In normal germinal center (GC) B-cells, EZH2 is transiently upregulated to silence genes involved in cell cycle checkpoints and differentiation, facilitating B-cell proliferation.[4][5]

In approximately 20% of follicular lymphoma (FL) cases and a subset of diffuse large B-cell lymphomas (DLBCL), gain-of-function mutations in the EZH2 gene are observed.[2][6][7] These mutations, often occurring at hotspots like Y641 and A677, lead to hyper-catalytic activity, resulting in aberrant and widespread H3K27 hypermethylation.[2][3] This locks B-cells in a proliferative state, represses tumor suppressor genes, and ultimately drives lymphomagenesis.[5][8]

Tazemetostat (B611178) (Tazverik®, formerly EPZ-6438), a first-in-class, orally bioavailable small molecule inhibitor, was specifically designed to target EZH2.[8][9] It competitively inhibits EZH2 with respect to the S-adenosylmethionine (SAM) cofactor, effectively blocking its methyltransferase activity in both wild-type (WT) and mutant forms of the enzyme.[10][11] This targeted approach has demonstrated significant clinical activity, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory (R/R) FL who have an EZH2 mutation and have received at least two prior systemic therapies, as well as for R/R FL patients with no satisfactory alternative treatment options.[12][13][14]

This technical guide provides an in-depth overview of tazemetostat, focusing on its mechanism of action, preclinical and clinical data in lymphoma, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Mechanism of Action

Tazemetostat is a potent and selective inhibitor of EZH2.[11] As the enzymatic core of the PRC2 complex, EZH2 transfers a methyl group from the SAM cofactor to histone H3 on lysine 27.[3] Gain-of-function mutations in EZH2 enhance this catalytic activity, leading to elevated global levels of H3K27me3 and the silencing of PRC2 target genes.[2]

Tazemetostat functions by competing with SAM for binding to the EZH2 catalytic site.[11] This inhibition prevents the trimethylation of H3K27, leading to a reduction in this repressive epigenetic mark.[8] The consequence is the derepression and reactivation of silenced PRC2 target genes, including tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in lymphoma cells.[8][14][15] Notably, lymphoma cell lines with EZH2 mutations are generally more sensitive to the antiproliferative effects of tazemetostat than their wild-type counterparts, suggesting a dependency on the hyperactive EZH2 for their survival and proliferation.[8][16]

Quantitative Data Summary

Biochemical Activity

Tazemetostat demonstrates high potency against both wild-type and mutant forms of EZH2, with a significantly lower affinity for the related EZH1 methyltransferase, highlighting its selectivity.

Table 1: Biochemical Potency of Tazemetostat

| Enzyme Target | Assay Type | Value | Reference |

|---|---|---|---|

| EZH2 (Wild-Type) | Ki | 2.5 nM | [11] |

| EZH2 (Mutant Forms) | IC50 | 2–38 nM | [11] |

| EZH2 (Wild-Type) | IC50 | 11 nM | [11] |

| EZH1 | IC50 | 392 nM | [11] |

| Other Histone Methyltransferases | IC50 | >50,000 nM |[11] |

Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma

The approval of tazemetostat for FL was based on a multicenter, single-arm, Phase 2 clinical trial (NCT01897571).[7][13] The study evaluated the efficacy and safety of tazemetostat 800 mg twice daily in heavily pretreated patients, stratified by their EZH2 mutation status.[7][17]

Table 2: Efficacy of Tazemetostat Monotherapy in Follicular Lymphoma (Phase 2)

| Efficacy Endpoint | EZH2 Mutant (n=45) | EZH2 Wild-Type (n=54) | Reference |

|---|---|---|---|

| Overall Response Rate (ORR) | 69% (95% CI: 53–82%) | 35% (95% CI: 23–49%) | [7][17] |

| Complete Response (CR) | 13% | 4% | [6][18] |

| Partial Response (PR) | 56% | 31% | [18] |

| Median Duration of Response (DOR) | 10.9 months (95% CI: 7.2–NE) | 13.0 months (95% CI: 5.6–NE) | [7][13] |

| Median Progression-Free Survival (PFS) | 13.8 months (95% CI: 10.7–22.0) | 11.1 months (95% CI: 3.7–14.6) | [7][17] |

NE = Not Estimable

Pharmacokinetic Properties

Tazemetostat is administered orally and exhibits rapid absorption. Its metabolism is primarily hepatic via CYP3A enzymes.

Table 3: Key Pharmacokinetic Parameters of Tazemetostat

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Recommended Dose | 800 mg twice daily | Phase 2 dose for FL and ES. | [9][19] |

| Bioavailability | ~33% | Mean absolute oral bioavailability. | [8][9] |

| Time to Max. Concentration (Tmax) | ~1 hour | Reached quickly after administration. | [8] |

| Mean Terminal Half-life | 3.1 - 4 hours | Short half-life. | [8][9] |

| Metabolism | Hepatic via CYP3A | Forms inactive metabolites. | [9][20][21] |

| Excretion | Feces (~79%), Urine (~15%) | Primarily excreted through feces. | [9] |

| Drug Interactions | CYP3A inhibitors/inducers | Dose reduction needed with moderate CYP3A inhibitors. Avoid strong inducers/inhibitors. |[9][21][22] |

Mechanisms of Resistance

Despite the efficacy of tazemetostat, acquired resistance can emerge. Preclinical and clinical studies have identified that resistance mechanisms often converge on the retinoblastoma 1 (RB1)/E2F cell cycle regulatory axis.[23][24] In sensitive cells, tazemetostat inhibits EZH2, which leads to the derepression of RB1 and the cyclin-dependent kinase inhibitor p16 (encoded by CDKN2A).[24][25] This activates the RB1 pathway, resulting in a G1-S phase cell cycle arrest.[23][25] Resistance can occur through acquired inactivating mutations in key components of this pathway, such as RB1 or CDKN2A, which decouples cell cycle control from EZH2 activity and allows cells to evade the tazemetostat-induced arrest.[23][24][25]

References

- 1. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 4. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisionmedicineonline.com [precisionmedicineonline.com]

- 13. onclive.com [onclive.com]

- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancernetwork.com [cancernetwork.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. UCSF Lymphoma Trial → Pharmacodynamics, and Pharmacokinetics of Tazemetostat in Combination With Lenalidomide Plus Rituximab Versus Placebo in Combination With Lenalidomide Plus Rituximab in Adult Patients at Least 18 Years of Age With Relapsed/Refractory Follicular Lymphoma. [clinicaltrials.ucsf.edu]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Epigenetic Modifications Induced by Tazemetostat Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazemetostat (B611178) hydrobromide, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic agent in oncology.[1][2] Its mechanism of action is rooted in the targeted inhibition of EZH2's methyltransferase activity, leading to profound alterations in the epigenetic landscape of cancer cells.[3][4] This guide provides a comprehensive technical overview of the epigenetic modifications induced by Tazemetostat, with a focus on its core mechanism, downstream effects, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: EZH2 Inhibition and Histone Demethylation

Tazemetostat functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][5] The PRC2 complex is a key regulator of gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3] In various cancers, including certain lymphomas and solid tumors, EZH2 is often hyperactive due to gain-of-function mutations (e.g., Y641, A677) or overexpression, leading to aberrant gene silencing of tumor suppressor genes.[1][3]

By binding to the SAM-binding pocket of both wild-type and mutant EZH2, Tazemetostat effectively blocks its methyltransferase activity.[5] This direct inhibition leads to a global decrease in H3K27me3 levels, as well as reductions in H3K27me2 and H3K27me1.[6] The reduction of this repressive histone mark results in a more open chromatin structure at target gene loci, facilitating the binding of transcriptional machinery and the re-expression of previously silenced genes, including critical tumor suppressors.[3][7]

dot

Downstream Signaling and Cellular Consequences

The epigenetic reprogramming induced by Tazemetostat triggers a cascade of downstream cellular events, impacting key signaling pathways and ultimately leading to anti-tumor effects.

B-Cell Receptor (BCR) Pathway

In Diffuse Large B-cell Lymphomas (DLBCL), Tazemetostat treatment alters the dependency on B-cell activation signaling.[8] Gene set enrichment analysis (GSEA) has shown that Tazemetostat treatment leads to a decrease in the expression of BCR-responsive gene sets.[6] This suggests that EZH2 inhibition makes lymphoma cells more reliant on B-cell activation signals for survival, creating a vulnerability that can be exploited by combination therapies.[8] Indeed, synergistic anti-proliferative effects have been observed when Tazemetostat is combined with inhibitors of the BCR pathway, such as ibrutinib.[8]

dot

Upregulation of Pro-Apoptotic Bcl-2 Family Members

RNA sequencing analyses have revealed that Tazemetostat treatment leads to the enhanced expression of pro-apoptotic Bcl-2 family members, including BCL2L11 (Bim), BMF, and BCL2L14.[9] This upregulation suggests that these genes are direct or indirect targets of EZH2-mediated repression. The increased expression of these pro-apoptotic proteins primes mitochondria for apoptosis, providing a mechanistic rationale for the observed synergy between Tazemetostat and Bcl-2 inhibitors like venetoclax (B612062) in DLBCL.[9]

Quantitative Data on Tazemetostat's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of Tazemetostat.

| Cell Line | EZH2 Status | IC50 (11-day proliferation assay) | Reference |

| DLBCL Lines | |||

| KARPAS-422 | Mutant | Orders of magnitude lower than WT | [6] |

| SU-DHL-5 | Wild-Type | Higher than mutant lines | [6] |

| Farage | Wild-Type | Higher than mutant lines | [6] |

| Other Lines | |||

| G401 (Rhabdoid) | SMARCB1-deleted | ~100 nM (7 days) | [3] |

| HCC1806 (Breast) | Wild-Type | >10 µM | [3] |

| Cell Line | Treatment | Fold Change in H3K27me3 Levels | Reference |

| KKU-055 | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |

| NOZ | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |

| OCUG-1 | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |

| Cancer Type | EZH2 Status | Objective Response Rate (ORR) | Reference |

| Follicular Lymphoma | Mutant | 77% | |

| Follicular Lymphoma | Wild-Type | 34% | |

| DLBCL | Mutant | 17% | |

| DLBCL | Wild-Type | 17% |

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of Tazemetostat on the viability of cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Treatment: Prepare serial dilutions of Tazemetostat in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.[3]

-

Long-Term Incubation: Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[3]

-

Lysis and Signal Detection: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3]

dot

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where H3K27me3 is enriched and how this is altered by Tazemetostat.

-

Cell Fixation and Lysis: Treat cells with Tazemetostat or vehicle control for the desired time. Fix cells with 1% formaldehyde (B43269) and quench with glycine. Lyse the cells to isolate the chromatin.[6]

-

Chromatin Shearing: Sonicate the chromatin to shear the DNA to an average length of 300-500 bp.[6]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of H3K27me3 enrichment, and compare the peak profiles between Tazemetostat-treated and control samples to identify differential binding.

dot

RNA Sequencing (RNA-seq)

This protocol is used to analyze the global changes in gene expression induced by Tazemetostat.

-

Cell Treatment and RNA Extraction: Treat cells with Tazemetostat or vehicle control. Harvest the cells and extract total RNA using a suitable kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome. Quantify gene expression levels (e.g., as transcripts per million, TPM). Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon Tazemetostat treatment.[6]

Conclusion

Tazemetostat hydrobromide represents a paradigm of targeted epigenetic therapy. Its ability to specifically inhibit EZH2 and reverse the aberrant silencing of tumor suppressor genes underscores the critical role of histone methylation in cancer. The in-depth understanding of its mechanism of action, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development of this and other epigenetic modulators. The quantitative data presented herein provide a clear picture of its potency and clinical efficacy. As research progresses, the continued application of these methodologies will undoubtedly unveil further intricacies of Tazemetostat's epigenetic influence and pave the way for novel combination therapies and expanded clinical applications.

References

- 1. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 8. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Tazemetostat Hydrobromide's Effect on Polycomb Repressive Complex 2 (PRC2): A Technical Guide

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and controlling gene expression during development.[1][2] Its core catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), is a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to chromatin compaction and the silencing of target genes.[4][5] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in the EZH2 gene, is a key driver in various cancers, including follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and certain solid tumors like epithelioid sarcoma.[6][7][8] This aberrant activity results in the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and oncogenesis.[9]

Tazemetostat (B611178) (formerly EPZ-6438), an orally bioavailable small-molecule inhibitor, was developed to target this pathway.[6][10][11] It is a first-in-class, potent, and highly selective inhibitor of EZH2, active against both wild-type and mutant forms of the enzyme.[3][6][10] This guide provides a detailed technical overview of tazemetostat's mechanism of action, its quantitative effects on PRC2, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Tazemetostat functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor-binding site within the SET domain of EZH2.[6][12][13] SAM is the universal methyl donor required for the methyltransferase activity of EZH2. By occupying this pocket, tazemetostat prevents SAM from binding, thereby blocking the transfer of a methyl group to the lysine 27 residue on histone H3.[12]

This direct inhibition of EZH2's catalytic function leads to a global, dose-dependent reduction in the levels of H3K27me1, H3K27me2, and H3K27me3.[6][9] The decrease in the repressive H3K27me3 mark on chromatin results in a more permissive chromatin state at PRC2 target gene loci. Consequently, previously silenced genes, including critical tumor suppressors, are de-repressed, and their transcription is reactivated.[9][14][15] This restoration of tumor suppressor function ultimately leads to anti-proliferative and pro-apoptotic effects in cancer cells dependent on PRC2 activity.[6][10]

Quantitative Data on Tazemetostat Activity

Tazemetostat's potency and selectivity have been extensively characterized through biochemical and cellular assays. It demonstrates high affinity for both wild-type (WT) and mutant EZH2 while showing significantly less activity against the closely related EZH1 and other histone methyltransferases (HMTs).

Table 1: Biochemical Inhibitory Activity of Tazemetostat

| Target Enzyme | Mutation Status | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| EZH2 | Wild-Type | Ki | 2.5 nM | [6][12] |

| EZH2 | Wild-Type | IC50 | 11 nM | [12][16] |

| EZH2 | Y641N, A677G, etc. | IC50 | 2 - 38 nM | [10][12] |

| EZH1 | Wild-Type | IC50 | 392 nM | [12][16] |

| Other HMTs | Wild-Type | IC50 | > 4,500-fold selectivity over EZH2 |[6][10] |

Table 2: Cellular Activity of Tazemetostat in Cancer Cell Lines

| Cell Line Type | EZH2 Status | Endpoint | IC50 Range | Reference(s) |

|---|---|---|---|---|

| DLBCL | WT & Mutant | H3K27me3 Reduction | 2 - 90 nM | [10][17] |

| DLBCL | Mutant | Proliferation Inhibition (11-day) | 0.49 - 500 nM | [17][18] |

| DLBCL | Wild-Type | Proliferation Inhibition (11-day) | 0.5 - 7.6 µM | [10][17] |

| Malignant Rhabdoid Tumor | SMARCB1-deficient | Proliferation Inhibition | nM range |[10][16] |

Note: IC50 values for proliferation are typically higher and observed over longer incubation periods (e.g., 6-11 days) compared to the IC50 for H3K27me3 inhibition (e.g., 4 days), reflecting the time required for epigenetic reprogramming to translate into anti-proliferative effects.[10][12]

Experimental Protocols

The characterization of tazemetostat involves several key experimental procedures to quantify its effects on enzyme activity, cellular histone methylation, and cancer cell viability.

This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition by tazemetostat.

-

Objective: To determine the IC50 or Ki of tazemetostat against the methyltransferase activity of EZH2.

-

Methodology:

-

Compound Preparation: Serially dilute tazemetostat in a suitable solvent like DMSO.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human PRC2 complex, a histone H3 peptide or nucleosome substrate, and S-adenosyl-L-[3H]-methionine ([3H]-SAM) as the methyl donor.

-

Enzyme Incubation: Add the diluted tazemetostat or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation & Quenching: Initiate the methyltransferase reaction by adding the histone substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Stop the reaction by adding an acid like trichloroacetic acid (TCA).

-

Measurement: Transfer the quenched reaction mixture to a filter plate to capture the precipitated, radiolabeled histone substrate. Wash the plate to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

-

References

- 1. PRC2 mediated H3K27 methylations in cellular identity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]

- 3. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ercongressi.it [ercongressi.it]

- 5. tandfonline.com [tandfonline.com]

- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

Preclinical Evidence for Tazemetostat Hydrobromide in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of tazemetostat (B611178) hydrobromide, a potent and selective inhibitor of the EZH2 histone methyltransferase, in a variety of solid tumors. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Tazemetostat is a small molecule inhibitor that selectively targets the S-adenosylmethionine (SAM) binding pocket of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes.[1] In several cancers, the dysregulation of EZH2 activity, either through gain-of-function mutations or overexpression, contributes to oncogenesis by silencing tumor suppressor genes.[1][3] Tazemetostat competitively inhibits EZH2 activity, leading to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor cell proliferation.[1][2]

A critical aspect of tazemetostat's mechanism involves its activity in tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex, particularly in genes like SMARCB1 (also known as INI1) and SMARCA4.[4][5] The SWI/SNF and PRC2 complexes have an antagonistic relationship.[5] In tumors lacking functional SWI/SNF components, there is an unopposed EZH2 activity, creating a dependency on this pathway for survival.[5] This creates a synthetic lethal interaction where inhibition of EZH2 by tazemetostat is particularly effective in these genetically defined tumors.[4]

Quantitative Preclinical Data

The following tables summarize key quantitative data from various preclinical studies of tazemetostat in solid tumors.

Table 1: In Vitro Potency of Tazemetostat

| Enzyme/Cell Line | Mutation Status | IC50 / Ki | Reference |

| Wild-Type EZH2 | Wild-Type | Ki: 2.5 nM, IC50: 11 nM | [1] |

| Mutated EZH2 | Various mutations | Ki: 2.5 nM, IC50: 2-38 nM | [1] |

| EZH1 | Wild-Type | IC50: 392 nM | [1] |

| Other Histone Methyltransferases | - | IC50: >50,000 nM | [1] |

Table 2: In Vivo Efficacy of Tazemetostat in Xenograft Models

| Tumor Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Rhabdoid Tumor | G401 | 250 mg/kg BID | Tumor regression | [1] |

| Rhabdoid Tumor | PPTP Xenografts (5 of 7 lines) | 400 mg/kg BID for 28 days | Significant differences in event-free survival | [4][6] |

| Rhabdoid Tumor | G401 | 400 mg/kg BID for 28 days | Stable disease, delayed tumor regression | [4][6] |

| Synovial Sarcoma | CTG-0771 PDX | 500 mg/kg (days 1-17) then 400 mg/kg (days 19-35) BID | Significant tumor growth inhibition | [7] |

| Synovial Sarcoma | CTG-0331 PDX | Not specified | Dose-dependent increase in survival | [7] |

| Mantle Cell Lymphoma | Mino | Not specified | Significant tumor growth delay in combination with zanubrutinib | [8][9] |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the literature.

In Vivo Xenograft Studies in Rhabdoid Tumors

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.

-

Tumor Implantation: Rhabdoid tumor cell lines (e.g., G401) or patient-derived xenograft (PDX) fragments were subcutaneously implanted.

-

Drug Formulation and Administration: Tazemetostat hydrobromide was formulated as a suspension in a vehicle such as 0.5% sodium carboxymethylcellulose and 0.1% Tween-80.[4] The drug was administered via oral gavage.

-

Dosing Regimen: A common dosing schedule was 400 mg/kg administered twice daily (BID) for a period of 28 days.[4][6]

-

Endpoint Measurement: Tumor volume was measured regularly using calipers. Event-free survival (EFS) was a primary endpoint, with an event defined as tumor volume reaching a predetermined size.[4][6] Pharmacodynamic assessment included measuring H3K27me3 levels in tumor tissues via immunohistochemistry or other methods to confirm target engagement.[4][6]

Preclinical Studies in Prostate Cancer Models

-

Rationale: Preclinical models have suggested that inhibiting EZH2 with tazemetostat may re-sensitize tumors to androgen-signaling inhibitors (ASIs) like abiraterone (B193195) and enzalutamide (B1683756).[10]

-

Combination Therapy: Studies have evaluated the combination of tazemetostat with ASIs in prostate cancer models.[10][11]

-

Outcome: The combination of tazemetostat with abiraterone or enzalutamide resulted in greater tumor growth reduction compared to single-agent treatments.[10] In some models, EZH2 inhibition was shown to activate interferon-stimulated genes, leading to an enhanced immune response and reversal of resistance to PD-1 inhibitors.[12]

Preclinical Evidence in Other Solid Tumors

-

Synovial Sarcoma: Preclinical evidence has demonstrated anti-tumor activity of tazemetostat in human models of synovial sarcoma.[7] This is linked to the characteristic SS18-SSX fusion protein which can displace INI1 from the SWI/SNF complex, creating a dependency on EZH2.[13]

-

Epithelioid Sarcoma: Due to the frequent loss of INI1 expression in epithelioid sarcoma, tazemetostat has shown preclinical promise and has since gained clinical approval for this indication.[1][14][15]

-

Non-Small Cell Lung Cancer (NSCLC): The combination of tazemetostat with immunotherapy agents like atezolizumab has been explored in preclinical and early clinical settings to potentially enhance the anti-cancer immune response.[16][17]

-

Biliary Tract Cancer: Initial in vitro studies suggest that tazemetostat can affect the clonogenic growth of biliary tract cancer cell lines.[18]

Conclusion

The preclinical data for this compound provides a strong rationale for its clinical development in a range of solid tumors, particularly those with specific genetic alterations such as loss of SMARCB1 or SMARCA4. The selective inhibition of EZH2 by tazemetostat leads to potent anti-tumor activity in both in vitro and in vivo models of rhabdoid tumors, synovial sarcoma, and other malignancies. Furthermore, preclinical studies are actively exploring the potential of tazemetostat in combination with other therapeutic agents, including androgen-signaling inhibitors and immunotherapies, to overcome resistance and enhance efficacy. This body of evidence underscores the importance of a genetically-driven approach to cancer therapy and highlights the potential of epigenetic modulators like tazemetostat in the treatment of solid tumors.

References

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat - Wikipedia [en.wikipedia.org]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. targetedonc.com [targetedonc.com]

- 9. onclive.com [onclive.com]

- 10. urologytimes.com [urologytimes.com]

- 11. urotoday.com [urotoday.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Epizyme Announces Updated Tazemetostat Phase 1 Data Showing Clinical Activity In A Broader Range Of Adults With INI1-Negative And SMARCA4-Negative Solid Tumors - BioSpace [biospace.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. medscape.com [medscape.com]

- 16. Genentech and Epizyme to study tazemetostat in Phase Ib/II combination trial for NSCLC - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. Tazemetostat + PD-1 Blockade for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 18. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Precision of Tazemetostat Hydrobromide: A Deep Dive into its Selectivity Profile

For Immediate Release

CAMBRIDGE, Mass. – December 22, 2025 – Tazemetostat hydrobromide, a first-in-class inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain cancers. This in-depth technical guide provides a comprehensive analysis of its selectivity profile, offering valuable insights for researchers, scientists, and drug development professionals. By examining its on-target potency, off-target interactions, and the methodologies used for these assessments, this guide illuminates the precise molecular interactions that underpin its clinical efficacy.

Tazemetostat is a potent, orally bioavailable small-molecule inhibitor of both wild-type and mutant forms of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) cofactor binding site of EZH2, which prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[3][4] This inhibition leads to the de-repression of PRC2 target genes, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1][5]

Quantitative Selectivity Profile

The selectivity of Tazemetostat is a key determinant of its therapeutic window. Extensive biochemical and cellular assays have been conducted to quantify its inhibitory activity against its primary target, EZH2, as well as a panel of other histone methyltransferases (HMTs) and off-target proteins.

On-Target Activity

Tazemetostat demonstrates high potency against both wild-type and various mutant forms of EZH2. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values highlight its strong affinity for the target enzyme.

| Target Enzyme | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| EZH2 (Wild-Type) | Biochemical | 2.5 | 11 | [4] |

| EZH2 (Mutants) | Biochemical | - | 2 - 38 | [4] |

| EZH2 (Rat) | Biochemical | - | 4 | |

| EZH1 | Biochemical | - | 392 | [4] |

Off-Target Selectivity

A critical aspect of a drug's safety and efficacy is its selectivity against other related and unrelated proteins. Tazemetostat has been profiled against a broad range of other histone methyltransferases, revealing a high degree of selectivity for EZH2.

| Off-Target Enzyme | Fold Selectivity vs. EZH2 (WT) | IC50 (nM) | Reference |

| Other HMTs (14 total) | >4,500-fold | >50,000 | [4] |

| M4 Muscarinic Receptor | - | 4,600 | [4] |

Tazemetostat also exhibits weak interactions with certain cytochrome P450 (CYP) enzymes, acting as a weak inhibitor of CYP2C8 and a weak inducer of CYP3A and CYP2C19.[4]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental methodologies. The following sections detail the protocols for the key assays used to determine the selectivity profile of Tazemetostat.

Biochemical Selectivity Assay: Scintillation Proximity Assay (SPA)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone H3 peptide substrate.

Materials:

-

Recombinant PRC2 complex (containing EZH2)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

Streptavidin-coated SPA beads

-

Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.002% Tween-20, 0.005% BSA)

-

Tazemetostat

-

384-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Tazemetostat in assay buffer.

-

Add the PRC2 complex to the wells of the microplate.

-

Add the Tazemetostat dilutions to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

-

Incubate the plate to allow for compound binding to the enzyme.

-

Prepare a substrate mix containing the biotinylated H3 peptide, unlabeled SAM, and [³H]-SAM in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate mix to all wells.

-

Incubate the plate to allow for histone methylation.

-

Stop the reaction by adding an excess of unlabeled SAM or a specific stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well to capture the biotinylated peptide.

-

Read the plates on a scintillation counter to measure the amount of [³H] incorporated into the peptide.

-

Calculate the percent inhibition for each Tazemetostat concentration and determine the IC50 value.

Cellular Target Engagement Assay: Western Blot for H3K27me3

This assay measures the ability of Tazemetostat to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27 trimethylation mark.

Materials:

-

Cancer cell lines (e.g., DLBCL cell lines)

-

Cell culture medium and supplements

-

Tazemetostat

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cancer cells to the desired confluency.

-

Treat cells with various concentrations of Tazemetostat or vehicle control for a specified period (e.g., 48-96 hours).

-

Harvest and lyse the cells.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against H3K27me3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.

Signaling Pathways and Visualizations

Tazemetostat's therapeutic effect is a direct consequence of its ability to modulate the EZH2-mediated signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the experimental workflow for assessing biochemical inhibition, and the process for evaluating cellular target engagement.

Conclusion

This compound exhibits a highly selective and potent inhibitory profile against its intended target, EZH2. The comprehensive data gathered from rigorous biochemical and cellular assays confirm its specificity, which is a cornerstone of its clinical utility. This in-depth guide provides the necessary technical details for researchers and drug development professionals to understand and further investigate the nuanced pharmacology of this important epigenetic modulator. The detailed protocols and visual representations of the underlying biological and experimental processes serve as a valuable resource for the scientific community engaged in the development of targeted cancer therapies.

References

The Epigenetic Impact of Tazemetostat Hydrobromide: A Technical Guide to its Influence on Gene Expression and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazemetostat (B611178), a potent and selective small-molecule inhibitor of the EZH2 histone methyltransferase, represents a significant advancement in epigenetic therapy. By targeting the catalytic activity of both wild-type and mutant forms of EZH2, tazemetostat modulates the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides an in-depth analysis of tazemetostat's mechanism of action, its profound impact on global gene expression and specific transcriptional pathways, and detailed protocols for assessing its activity in a research setting.

Core Mechanism of Action: Reversing Transcriptional Repression

Tazemetostat's primary mechanism of action is the inhibition of the enhancer of zeste homolog 2 (EZH2) enzyme, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In normal cellular function, PRC2 plays a crucial role in gene silencing during development by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[2][3][4]

In many cancers, including certain lymphomas and solid tumors, EZH2 is either overexpressed or harbors gain-of-function mutations, leading to aberrant H3K27me3 deposition and the inappropriate silencing of genes that regulate cell differentiation, cell cycle, and apoptosis.[1][3][4][5] Tazemetostat acts as an S-adenosylmethionine (SAM)-competitive inhibitor, directly blocking the methyltransferase activity of EZH2.[6][7][8] This leads to a global reduction in H3K27me3 levels, which "unlocks" the repressed chromatin state and allows for the re-expression of these critical regulatory genes.[2][3][5]

Quantitative Impact on Gene Expression and Transcription

Treatment with tazemetostat leads to significant alterations in the transcriptional landscape of cancer cells. The primary effect is the de-repression of PRC2 target genes.[3] This effect is observed in cell lines with both wild-type and mutant EZH2, although cells harboring gain-of-function EZH2 mutations are often more sensitive to the drug's anti-proliferative effects.[3][9][10]

| Pathway/Gene Set | Effect of Tazemetostat | Description | Cancer Type(s) | References |

| Tumor Suppressor Genes | Upregulation | Reactivation of silenced tumor suppressor genes, inhibiting oncogenesis. | General | [1][2] |

| Cell Cycle & Spliceosome | Downregulation | Correlates with the anti-proliferative effect of tazemetostat. | Follicular Lymphoma | [3] |

| B-cell Differentiation | Upregulation | Induction of memory B-cell gene sets, including transcription factor PRDM1/BLIMP1. | DLBCL | [3][9] |

| Immune Surveillance | Upregulation | Restoration of MHC-I and MHC-II expression, potentially enhancing anti-tumor immune response. | DLBCL | [3] |

| Chemokine Signaling | Upregulation | Significant increase in CCL17/TARC expression, enhancing T-cell recruitment. | B-cell Lymphoma | [11] |

| BCR Signaling | Downregulation | Decreased expression of B-cell receptor (BCR)-responsive gene sets. | DLBCL | [9] |

Detailed Experimental Protocols

Assessing the impact of tazemetostat requires a multi-faceted approach, combining cellular assays with genomic and proteomic analyses.

General Experimental Workflow

The typical workflow involves treating cancer cell lines with tazemetostat followed by analysis at the histone, RNA, and protein levels to confirm target engagement and downstream effects.

Protocol: Cell Culture and Tazemetostat Treatment

-

Cell Line Selection: Choose appropriate cancer cell lines (e.g., EZH2-mutant DLBCL line KARPAS-422, EZH2-wild-type epithelioid sarcoma line G401).

-

Culture Conditions: Culture cells in recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Tazemetostat Preparation: Prepare a stock solution of tazemetostat hydrobromide in DMSO (e.g., 10-20 mM) and store at -80°C.

-

Treatment: Seed cells at a density of 2 x 10⁵ cells/mL. The following day, treat with the desired final concentration of tazemetostat (typically ranging from 1 µM to 10 µM) or an equivalent volume of DMSO as a vehicle control.[11][12]

-

Incubation: Incubate cells for a duration appropriate for the intended assay (e.g., 4 days for RNA-seq, 48-96 hours for protein analysis, up to 11 days for proliferation assays).[3][9][12]

Protocol: RNA Sequencing (RNA-seq) for Gene Expression

-

RNA Extraction: Following tazemetostat treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[11]

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8.0) using a stranded mRNA library prep kit (e.g., TruSeq Stranded mRNA, Illumina).[11]

-

Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Align sequenced reads to the appropriate reference genome (e.g., hg38).

-

Quantify gene expression levels (e.g., using HTSeq).

-

Perform differential gene expression analysis between tazemetostat-treated and control samples to identify significantly up- and down-regulated genes.

-

Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify modulated biological pathways.[9]

-

Protocol: Chromatin Immunoprecipitation (ChIP-seq) for H3K27me3

-

Cell Fixation: After treatment, cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature. Quench the reaction with glycine.[13]

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.[13]

-

Immunoprecipitation:

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control sample. Perform sequencing.

-

Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of H3K27me3 enrichment.[14] Compare peak profiles between tazemetostat-treated and control samples to identify differential enrichment at gene promoters and regulatory regions.

Mechanisms of Acquired Resistance

Despite its efficacy, clinical resistance to tazemetostat can emerge. A primary mechanism involves the decoupling of EZH2's role in differentiation from cell-cycle control. Studies have identified acquired mutations that converge on the RB1/E2F cell cycle regulatory axis.[12][15] Loss of function in the retinoblastoma (RB1) tumor suppressor allows cells to bypass the G1-S checkpoint, rendering them insensitive to the cytostatic effects of tazemetostat-induced differentiation programs.[12][15]

Conclusion

This compound fundamentally alters the transcriptional program of cancer cells by reversing epigenetic silencing mediated by EZH2. Its targeted inhibition of H3K27 trimethylation leads to the re-expression of key regulatory genes, resulting in decreased proliferation and increased differentiation. Understanding the precise molecular consequences of tazemetostat treatment, as outlined in this guide, is critical for optimizing its clinical application, identifying predictive biomarkers, and developing rational combination strategies to overcome resistance. The experimental frameworks provided herein serve as a foundation for further research into the expanding role of epigenetic modifiers in oncology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]

- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tazemetostat for advanced epithelioid sarcoma: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers | eLife [elifesciences.org]

- 15. aacrjournals.org [aacrjournals.org]

Initial in vitro studies of Tazemetostat hydrobromide efficacy

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Tazemetostat (B611178) Hydrobromide

Introduction

Tazemetostat (formerly EPZ-6438), an orally bioavailable small-molecule inhibitor, selectively targets the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[3] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma and certain solid tumors.[2][3] Tazemetostat is designed to inhibit both wild-type and mutant forms of EZH2.[2][4] This guide provides a detailed overview of the foundational in vitro studies that have characterized the efficacy and mechanism of action of Tazemetostat hydrobromide.

Mechanism of Action

Tazemetostat functions as a potent and S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1] By competing with the SAM cofactor, it effectively blocks the methyltransferase activity of EZH2, leading to a global reduction in H3K27 trimethylation (H3K27me3).[1][2] This decrease in the repressive H3K27me3 mark results in the de-repression of PRC2 target genes, which can include tumor suppressors.[2][3] The downstream cellular effects include cell cycle arrest, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[2][5]

Quantitative Analysis of In Vitro Efficacy

Initial biochemical and cellular assays demonstrated Tazemetostat's high potency and selectivity for EZH2 over other histone methyltransferases.[1][6] The inhibitory effects were observed in the nanomolar range for both enzymatic activity and cellular histone methylation.

Table 1: Biochemical and Cellular Activity of Tazemetostat

| Parameter | Target | IC50 / Ki Value | Comments | Reference |

| Inhibition Constant (Ki) | Wild-Type & Mutant EZH2 | 2.5 nM | Calculated in vitro value. | [1] |

| Biochemical IC50 | Wild-Type EZH2 | 11 nM | - | [1] |

| Biochemical IC50 | Mutant EZH2 Forms | 2–38 nM | Includes common gain-of-function mutations. | [1][5] |

| Biochemical IC50 | EZH1 | 392 nM | Demonstrates >35-fold selectivity for EZH2 over EZH1. | [1][2] |

| Biochemical IC50 | Other HMTs | >50,000 nM | Highly selective against other histone methyltransferases. | [1] |

| Cellular H3K27me3 IC50 | Lymphoma Cell Lines | 9 nM (Range: 2-38 nM) | Potent inhibition of the target epigenetic mark in cells. | [2] |

Table 2: Anti-Proliferative Activity of Tazemetostat in B-Cell Lymphoma Cell Lines

| Cell Line EZH2 Status | Response Type | Proliferation IC50 | Comments | Reference |

| EZH2 Mutant | Cytotoxic | Orders of magnitude lower than WT | Highly sensitive to EZH2 inhibition, leading to cell death. | [7] |

| EZH2 Wild-Type (WT) | Cytostatic | Higher than mutant lines | Less sensitive, leading primarily to inhibition of growth. | [7] |

Note: Proliferation IC50 values are generally 10- to 100-fold higher than the IC50 values for H3K27me3 inhibition, suggesting that sustained target inhibition is required for anti-proliferative effects.[1]

Detailed Experimental Protocols

Cell Proliferation and Viability Assays

These assays are fundamental to determining the cytotoxic or cytostatic effect of Tazemetostat on cancer cells.

-

Objective: To measure the effect of Tazemetostat on the growth and viability of cancer cell lines over time.

-

Cell Lines: A panel of diffuse large B-cell lymphoma (DLBCL) cell lines, including those with EZH2 gain-of-function mutations (e.g., KARPAS-422) and EZH2 wild-type (e.g., SU-DHL-5, Farage).[7]

-

Methodology:

-

Cells are seeded in multi-well plates and cultured under standard conditions.

-

Tazemetostat is added at a range of concentrations.

-

The cells are incubated for an extended period, typically 11 to 15 days, to observe the anti-proliferative effects.[1][2]

-

Cell viability is assessed at various time points using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from dose-response curves.

-

Histone Methylation Assays

These experiments confirm the on-target effect of Tazemetostat by measuring the levels of H3K27me3.

-

Objective: To quantify the reduction in H3K27me3 levels in cells following treatment with Tazemetostat.

-

Methodology:

-

Cells are treated with various concentrations of Tazemetostat for a defined period, often around 4 days.[1]

-

Histones are extracted from the cell nuclei.

-

Levels of H3K27me3 are quantified using methods such as Western Blot or ELISA with antibodies specific to the H3K27me3 mark.

-

The results are normalized to total Histone H3 levels to ensure equal loading.[2]

-

Apoptosis Assays

These assays determine whether the reduction in cell viability is due to programmed cell death.

-

Objective: To measure the induction of apoptosis in response to Tazemetostat treatment, particularly in combination with other agents.

-

Cell Lines: KARPAS-422, SU-DHL-5, and Farage.[7]

-

Methodology:

-

Cells are pre-treated with Tazemetostat for 4 days, followed by co-treatment with a second agent (e.g., the BTK inhibitor ibrutinib) for an additional 3 days.[7]

-

Cells are harvested and stained with Annexin V and 7-Aminoactinomycin D (7-AAD).

-

Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.

-

7-AAD is a fluorescent chemical that intercalates with DNA but is excluded by viable cells, thus identifying necrotic or late-stage apoptotic cells.

-

The stained cell population is analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.[7]

-

Signaling Pathway Interactions

In vitro studies have revealed that inhibiting EZH2 with Tazemetostat can alter the dependency of cancer cells on other survival pathways. In DLBCL models, Tazemetostat treatment makes cells more dependent on signals from the B-cell receptor (BCR) pathway for survival.[7] This creates a synthetic lethal interaction, where simultaneous inhibition of both EZH2 and a key component of the BCR pathway (e.g., BTK with ibrutinib) results in a synergistic increase in apoptosis, particularly in EZH2 wild-type cells that are less sensitive to Tazemetostat alone.[7]

References

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]

- 5. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Tazemetostat Hydrobromide: A Deep Dive into its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazemetostat (B611178) hydrobromide, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic agent in oncology.[1] Its mechanism of action, centered on the epigenetic modulation of gene expression, leads to profound anti-tumor effects, primarily through the induction of cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning tazemetostat's role in these critical cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction: The Epigenetic Basis of Tazemetostat's Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic mark leads to chromatin compaction and transcriptional repression. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes that are critical for controlling cell proliferation and survival.[3]

Tazemetostat competitively inhibits the S-adenosylmethionine (SAM)-binding site of both wild-type and mutant forms of EZH2, leading to a global decrease in H3K27me3 levels.[5] This reduction in repressive histone methylation results in the reactivation of previously silenced tumor suppressor genes, which in turn triggers downstream pathways culminating in cell cycle arrest and apoptosis.[3]

Tazemetostat-Induced Cell Cycle Arrest: A G1 Phase Blockade

A hallmark of tazemetostat's anti-proliferative effect is the induction of cell cycle arrest, predominantly in the G1 phase.[6][7] This is achieved through the derepression of key cell cycle inhibitors.

Signaling Pathway of G1 Arrest

The inhibition of EZH2 by tazemetostat leads to the re-expression of tumor suppressor genes, most notably those encoding for the cyclin-dependent kinase inhibitors (CDKIs) p16INK4a and p21CIP1.[6][8][9] These proteins play a pivotal role in regulating the G1/S transition.

-

p16INK4a: This inhibitor specifically binds to and inhibits CDK4 and CDK6.[9]

-

p21CIP1: This versatile inhibitor can bind to and inactivate a broader range of cyclin-CDK complexes, including cyclin D-CDK4/6 and cyclin E-CDK2.[9]

The upregulation of p16INK4a and p21CIP1 leads to the inhibition of CDK4/6 and CDK2 activity. This prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and DNA replication. This sequence of events effectively halts the cell cycle in the G1 phase.[6]

Quantitative Data on Cell Cycle Arrest

The following table summarizes the effect of tazemetostat on the cell cycle distribution in various cancer cell lines.

| Cell Line | Cancer Type | Tazemetostat Concentration | Treatment Duration | % Cells in G0/G1 Phase (Control vs. Treated) | Reference |

| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 1 µM | 10 days | Data not specified, but G1 arrest reported | [6] |

| Ly7 | B-cell Lymphoma | 1 µM | 24 hours | G1 or S phase arrest reported | [10] |

| Ramos | B-cell Lymphoma | 1 µM | 24 hours | G1 or S phase arrest reported | [10] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | G0/G1 arrest reported | [11] |

Note: Specific quantitative data on cell cycle distribution is often presented graphically in publications and may not always be available in tabular format.

Tazemetostat-Mediated Apoptosis: Activating Cell Death Pathways

In addition to inducing cell cycle arrest, tazemetostat promotes programmed cell death, or apoptosis, in cancer cells. This occurs through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Signaling Pathways of Apoptosis

EZH2 inhibition by tazemetostat leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

-